![molecular formula C13H17NO B11830808 [(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830808.png)
[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,6R,7S)-7-phényl-3-azabicyclo[410]heptan-6-yl]méthanol est un composé organique complexe doté d'une structure bicyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de [(1R,6R,7S)-7-phényl-3-azabicyclo[4.1.0]heptan-6-yl]méthanol implique généralement plusieurs étapes, en partant de précurseurs facilement accessibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau bicyclique : Cette étape implique la cyclisation d'un précurseur approprié pour former le noyau azabicyclo[4.1.0]heptane.
Introduction du groupe phényle : Le groupe phényle est introduit par une réaction de substitution, souvent en utilisant un halogénure de phényle et une base appropriée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l'accent sur la maximisation du rendement et la minimisation des coûts. Cela implique souvent l'utilisation de catalyseurs plus efficaces, de conditions réactionnelles optimisées et de procédés à flux continu.
Analyse Des Réactions Chimiques
Types de réactions
[(1R,6R,7S)-7-phényl-3-azabicyclo[4.1.0]heptan-6-yl]méthanol subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour former différents dérivés, en fonction de l'agent réducteur utilisé.
Substitution : Le groupe phényle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution : Des réactifs tels que les halogénures et les bases sont couramment utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe hydroxyle produit généralement une cétone ou un aldéhyde, tandis que la réduction peut produire divers alcools ou hydrocarbures.
Applications de la recherche scientifique
[(1R,6R,7S)-7-phényl-3-azabicyclo[4.1.0]heptan-6-yl]méthanol a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les molécules biologiques.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent pharmaceutique, en particulier dans le traitement des troubles neurologiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur de divers produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de [(1R,6R,7S)-7-phényl-3-azabicyclo[4.1.0]heptan-6-yl]méthanol implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux récepteurs ou aux enzymes, modulant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of [(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Boc-4-AP : Ce composé est utilisé comme intermédiaire dans la synthèse du fentanyl et de ses dérivés.
4-ANPP : Un autre intermédiaire dans la synthèse des analogues du fentanyl.
N-Phénéthyl-4-pipéridinone : Un précurseur dans la synthèse de divers composés à base de pipéridine.
Unicité
[(1R,6R,7S)-7-phényl-3-azabicyclo[410]heptan-6-yl]méthanol est unique en raison de sa structure bicyclique spécifique et de la présence à la fois d'un groupe phényle et d'un groupe hydroxyle.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol |
InChI |
InChI=1S/C13H17NO/c15-9-13-6-7-14-8-11(13)12(13)10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-,13+/m1/s1 |
Clé InChI |
WQKMUPWKEDAQRM-UPJWGTAASA-N |
SMILES isomérique |
C1CNC[C@H]2[C@@]1([C@@H]2C3=CC=CC=C3)CO |
SMILES canonique |
C1CNCC2C1(C2C3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11830726.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)
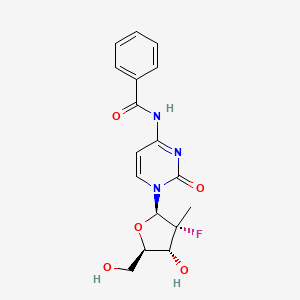
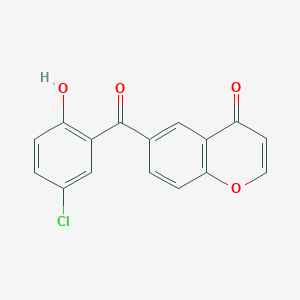

![7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B11830762.png)
![6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one](/img/structure/B11830763.png)
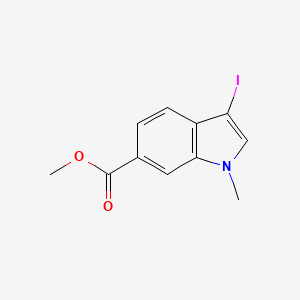

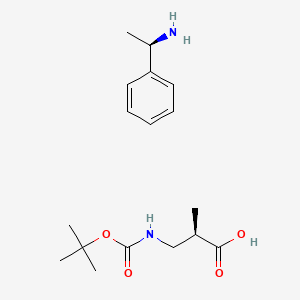
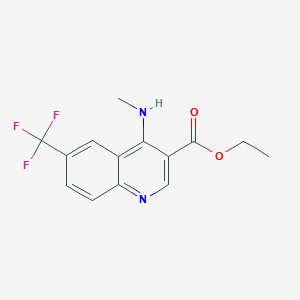
![2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11830795.png)
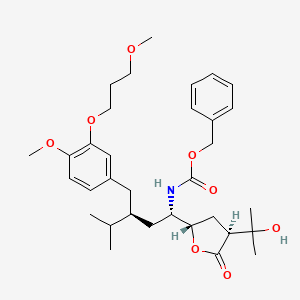
![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]-](/img/structure/B11830799.png)
